4-Methyl-1-octadecyl-pyridinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

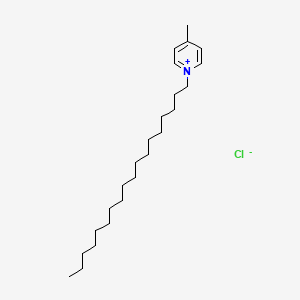

4-Methyl-1-octadecyl-pyridinium chloride is a quaternary ammonium compound with the chemical formula C24H44ClN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long hydrophobic alkyl chain and a positively charged pyridinium ring, which makes it effective in interacting with both hydrophobic and hydrophilic substances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-octadecyl-pyridinium chloride typically involves the quaternization of 4-methylpyridine with 1-bromooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-methylpyridine in an organic solvent.

- Add 1-bromooctadecane to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.

- Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-1-octadecyl-pyridinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.

Major Products

Oxidation: N-oxides of 4-Methyl-1-octadecyl-pyridinium.

Reduction: 4-Methyl-1-octadecyl-piperidine.

Substitution: 4-Methyl-1-octadecyl-pyridinium bromide or iodide.

Aplicaciones Científicas De Investigación

Biomedical Applications

Antimicrobial Activity:

4-Methyl-1-octadecyl-pyridinium chloride exhibits potent antimicrobial properties. It has been studied for its effectiveness against a range of pathogens, including bacteria and fungi. The compound's cationic nature allows it to interact with negatively charged microbial cell membranes, leading to cell lysis and death.

- Case Study: Antifungal Activity

A study demonstrated that quaternized chitosan derivatives, including those containing pyridinium salts, showed strong antifungal activity against pathogens like Fusarium oxysporum and Colletotrichum lagenarium. The mechanism involved disruption of fungal cell membranes due to electrostatic interactions between the cationic compound and the anionic components of the fungal cell wall .

Drug Delivery Systems:

The compound has potential in drug delivery applications due to its ability to enhance solubility and bioavailability of hydrophobic drugs. Its quaternary structure can facilitate the encapsulation of therapeutic agents, improving their stability and release profiles.

- Case Study: Gene Delivery

Research indicated that modified chitosan derivatives with pyridinium groups could serve as effective gene delivery vectors. These compounds demonstrated improved transfection efficiency in vitro, highlighting their potential in gene therapy applications .

Environmental Applications

Water Treatment:

this compound is utilized in water treatment processes, particularly for the removal of heavy metals and organic pollutants. Its surfactant properties allow it to bind with contaminants, facilitating their removal from aqueous environments.

- Data Table: Efficiency in Heavy Metal Removal

Soil Remediation:

The compound has been explored for its ability to remediate contaminated soils. Its application can improve soil properties and promote the degradation of organic pollutants through enhanced microbial activity.

Industrial Applications

Surfactant in Formulations:

this compound is employed as a surfactant in various formulations, including cosmetics and personal care products. Its emulsifying properties help stabilize formulations, enhancing texture and performance.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-octadecyl-pyridinium chloride is primarily based on its ability to disrupt lipid bilayers and interact with membrane proteins. The long hydrophobic alkyl chain inserts into lipid membranes, while the positively charged pyridinium ring interacts with negatively charged components of the membrane. This dual interaction can lead to membrane destabilization and increased permeability, which is the basis for its antimicrobial properties.

Comparación Con Compuestos Similares

4-Methyl-1-octadecyl-pyridinium chloride can be compared with other quaternary ammonium compounds such as:

Cetylpyridinium chloride: Similar structure but with a shorter alkyl chain.

Benzalkonium chloride: Contains a benzyl group instead of a pyridinium ring.

Dodecyltrimethylammonium chloride: Has a trimethylammonium group instead of a pyridinium ring.

Uniqueness

The uniqueness of this compound lies in its combination of a long hydrophobic alkyl chain and a pyridinium ring, which provides a balance of hydrophobic and hydrophilic interactions. This makes it particularly effective in applications requiring surfactant properties and membrane interactions.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and properties make it a valuable tool in research and industrial processes. Understanding its preparation, reactions, and applications can help in leveraging its full potential in different domains.

Actividad Biológica

4-Methyl-1-octadecyl-pyridinium chloride (MOPC) is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

MOPC is characterized by its pyridinium ring and long hydrophobic alkyl chain, which contribute to its amphiphilic nature. The molecular formula is C21H38ClN, and it has a molecular weight of 354.0 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

MOPC has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria. A study demonstrated that MOPC's minimum inhibitory concentration (MIC) against Staphylococcus aureus was notably low, indicating strong antibacterial properties.

Table 1: Antimicrobial Activity of MOPC

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Antioxidant Activity

In addition to its antimicrobial properties, MOPC has shown promising antioxidant activity. An in vitro study utilized the DPPH radical scavenging assay to evaluate the antioxidant capacity of MOPC, yielding a significant percentage inhibition of free radicals.

Table 2: Antioxidant Activity of MOPC

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

The biological activity of MOPC is primarily attributed to its ability to disrupt microbial cell membranes due to its amphiphilic nature. The hydrophobic tail interacts with lipid membranes, leading to increased permeability and subsequent cell lysis. Additionally, the positively charged pyridinium nitrogen can interact with negatively charged components in microbial cells, further enhancing its antimicrobial efficacy.

Study on Antimicrobial Efficacy

A recent study published in Journal of Applied Microbiology assessed the effectiveness of MOPC in a clinical setting. The compound was tested against clinical isolates from patients with skin infections. Results showed that MOPC not only inhibited bacterial growth but also reduced biofilm formation significantly.

Figure 1: Biofilm Inhibition by MOPC

Biofilm Inhibition

Cytotoxicity Assessment

While studying the cytotoxic effects of MOPC on human cell lines, researchers found that at therapeutic concentrations, MOPC exhibited minimal cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

Propiedades

IUPAC Name |

4-methyl-1-octadecylpyridin-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFMDILXKVAFKY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.